molecular formula C11H16Cl2N4 B2480927 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1427378-77-5

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B2480927
CAS No.: 1427378-77-5
M. Wt: 275.18
InChI Key: JJLAZAAKEQGJHK-UHFFFAOYSA-N
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Description

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions

Mechanism of Action

Target of Action

It is known that triazole derivatives often interact with various biological targets . The specific targets and their roles would need to be determined through further experimental studies.

Mode of Action

It is known that triazole derivatives can actively contribute to binding to the active site of enzymes . The specific interactions between this compound and its targets, and any resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

It is known that triazole derivatives can have various biological activities . The specific pathways and their downstream effects would need to be determined through further experimental studies.

Result of Action

It is known that triazole derivatives can have various biological activities . The specific effects of this compound’s action would need to be determined through further experimental studies.

Biochemical Analysis

Biochemical Properties

The 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . It interacts with a variety of enzymes and receptors, showing versatile biological activities .

Cellular Effects

The cytotoxic activities of triazole derivatives, including this compound, have been evaluated against various human cancer cell lines . These compounds have shown promising cytotoxic activity and selectivity against normal and cancerous cell lines .

Molecular Mechanism

In the molecular mechanism of action, the nitrogen atoms of the 1,2,4-triazole ring in this compound bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Temporal Effects in Laboratory Settings

They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Dosage Effects in Animal Models

Triazole derivatives have been studied for their effects in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, indicating their involvement in various metabolic pathways .

Transport and Distribution

Due to their ability to form hydrogen bonds, triazole compounds can interact with various biomolecules, potentially affecting their transport and distribution .

Subcellular Localization

The ability of triazole compounds to interact with various biomolecules suggests that they may be localized to specific compartments or organelles depending on these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-3-phenyl-1H-1,2,4-triazole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.

    Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms.

    Pyrazoles: Similar to triazoles but with different nitrogen atom arrangements.

Uniqueness

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological and chemical properties compared to other triazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9;;/h2-6H,7-8,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLAZAAKEQGJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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